molecular formula C16H13N3O2 B2752159 N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide CAS No. 2319787-72-7

N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide

Cat. No.: B2752159
CAS No.: 2319787-72-7
M. Wt: 279.299
InChI Key: KQJFXPAWKAGBPI-UHFFFAOYSA-N
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Description

N-[(6-Phenylpyrimidin-4-yl)methyl]furan-3-carboxamide is a chemical compound designed for research applications, featuring a fused heterocyclic structure of pyrimidine and furan rings. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds based on the 6-phenylpyrimidine scaffold are frequently investigated as key pharmacophores for kinase inhibition . For instance, pyrimidine-based molecules are central to the development of inhibitors targeting kinases like RET (Rearranged during Transfection), which is a validated target in anticancer drug discovery . The specific structural motif of a urea derivative of 6-phenylpyrimidine has been identified as a lead structure for engaging hydrophobic pockets in target proteins, such as ATP-binding sites in kinases . Similarly, the furan ring is a common heterocycle found in various bioactive molecules and pharmaceutical agents . The integration of these two systems into a single molecule makes this compound a valuable candidate for exploring structure-activity relationships in hit-to-lead optimization campaigns. Researchers can utilize this compound in high-throughput screening, biochemical assay development, and as a synthetic intermediate for further chemical diversification . It is supplied for research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(13-6-7-21-10-13)17-9-14-8-15(19-11-18-14)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJFXPAWKAGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide typically involves the condensation of 6-phenylpyrimidin-4-ylmethylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.

Chemical Reactions Analysis

N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

The following analysis compares N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide with three structurally related furan-3-carboxamide derivatives, focusing on structural features , synthetic methodologies , and physicochemical implications .

Structural and Functional Group Analysis
Compound Name Core Substituent on Furan Aromatic/Functional Group Key Features
This compound (6-Phenylpyrimidin-4-yl)methyl Phenylpyrimidine Pyrimidine ring for potential π-π stacking; phenyl group enhances lipophilicity.
N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide 5-Methylisoxazol-3-yl Diethylaminophenyl Isoxazole introduces rigidity; diethylamino group may improve solubility.
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide 2-(Thiophen-2-yl)ethyl Diethylaminophenyl Thiophene enhances electronic diversity; ethyl linker adds conformational flexibility.
N-[3-(5-Oxo-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide None (direct attachment) Dibenzo[a,d]cycloheptenyl Bulky polycyclic group may hinder solubility; intramolecular N–H···O hydrogen bonds observed.

Key Observations :

  • The target compound’s pyrimidine-phenyl moiety distinguishes it from analogs with isoxazole, thiophene, or polycyclic groups.
  • The dibenzo[a,d]cycloheptenyl group in creates steric bulk, which may reduce solubility but stabilize crystal packing via hydrogen bonds .

Key Observations :

  • The target compound’s synthesis likely employs similar amide-coupling strategies (e.g., HBTU/HATU in DMF), as seen in and .
  • Extended reaction times (e.g., 3 days for , Compound 2) may reflect steric challenges or electronic deactivation in bulkier substrates .
Physicochemical and Crystallographic Insights
  • Hydrogen Bonding : The dibenzo[a,d]cycloheptenyl analog () exhibits N–H···O hydrogen bonds in its crystal structure, a feature likely shared by the target compound due to its amide group . Such interactions may influence solubility and solid-state stability.
  • Lipophilicity: The phenylpyrimidine group in the target compound is more lipophilic than the diethylaminophenyl () or thiophene () groups, which could affect membrane permeability.

Biological Activity

N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, a pyrimidine moiety, and a carboxamide functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Furan RingContributes to aromatic properties and biological activity.
Pyrimidine MoietyEnhances interaction with biological targets.
Carboxamide GroupInvolved in molecular interactions with enzymes/receptors.

The unique combination of these structural elements positions this compound as a candidate for various therapeutic applications.

Preliminary studies suggest that this compound interacts with specific molecular targets, such as enzymes or receptors. These interactions may lead to the inhibition or modulation of their activity, triggering biochemical pathways that could result in therapeutic effects such as:

  • Anti-inflammatory Activity: The compound may inhibit pathways associated with inflammation.
  • Anticancer Activity: Similar compounds have demonstrated significant anticancer properties, indicating potential efficacy against various cancer cell lines.
  • Antimicrobial Effects: Its structural similarities to other biologically active compounds suggest possible antimicrobial activity.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. For instance, enzyme inhibition assays have shown that the compound can effectively inhibit specific targets involved in disease pathways. These findings are crucial for understanding its therapeutic potential.

Case Studies

  • Anticancer Activity:
    A study investigating the anticancer properties of similar pyrimidine-based compounds found that they effectively inhibited cell proliferation in various cancer cell lines, suggesting that this compound may possess similar capabilities.
  • Anti-inflammatory Effects:
    Another study explored the anti-inflammatory effects of compounds containing furan and pyrimidine moieties, revealing significant reductions in inflammatory markers in treated cells .
  • Antimicrobial Properties:
    Research on related compounds demonstrated effective antimicrobial activity against several bacterial strains, hinting at the potential for this compound to exhibit similar effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound Name Structural Features Biological Activity
N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamideContains a triazole corePotentially different due to triazole
N-methyl-N-(2-hydroxyquinolin-4-yl)methyl-furan carboxamideIncorporates a quinoline structureDifferent pharmacological profile
4-(3,4-dimethoxyphenyl)-3,6-dimethylquinolin derivativesKnown for potent anticancer propertiesDemonstrated significant anticancer effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-[(6-phenylpyrimidin-4-yl)methyl]furan-3-carboxamide?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide coupling are common. For example, related carboxamide derivatives are synthesized using Pd(OAc)₂ with phosphine ligands (e.g., 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) in tert-butanol/toluene under argon . Optimize yields by adjusting catalysts (e.g., KOtert-Bu as a base) and reaction temperatures (e.g., 363 K for 4 hours). Purification via flash chromatography (hexane/ethyl acetate) is recommended .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K. Data refinement employs SHELXL for small-molecule crystallography, with hydrogen atoms placed in calculated positions and displacement parameters constrained . Key metrics include R-factor (<0.05) and Z = 4 for monoclinic P2₁/c symmetry .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodology : Screen for enzyme inhibition (e.g., p38 MAP kinase) using kinase assays with recombinant proteins. For analogs, IC₅₀ values are determined via fluorescence polarization or radiometric assays . Structural analogs show activity by stabilizing intramolecular hydrogen bonds (e.g., N17–H17···O16), which can guide target validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding patterns) be resolved?

  • Methodology : Use SHELXL’s refinement tools to model anisotropic displacement parameters and validate hydrogen bonds via Fourier difference maps. For example, intramolecular interactions like C21–H21···O26 (2.66 Å) stabilize conformations, while intermolecular bonds (N24–H24···O26) form layered structures. Cross-validate with density functional theory (DFT) calculations to resolve geometric ambiguities .

Q. What strategies optimize reaction yields for structurally similar carboxamides?

  • Methodology : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (KOtert-Bu vs. Cs₂CO₃) to enhance coupling efficiency. For low-yielding steps (e.g., 17.2% in dibenzosuberone derivatives), employ microwave-assisted synthesis to reduce reaction times and improve purity . Continuous-flow reactors may also minimize side-product formation .

Q. How does molecular conformation influence biological target interactions?

  • Methodology : Analyze dihedral angles (e.g., 54.53° between aromatic rings) and hydrogen-bonding networks to predict binding modes. For example, furan-3-carboxamide derivatives inhibit enzymes like PrpC (IC₅₀ = 4.0 µM) by aligning electron-withdrawing groups (e.g., trifluoromethyl) with active-site residues . Molecular docking (AutoDock Vina) and MD simulations can validate these interactions .

Q. What analytical techniques validate purity and stability under varying conditions?

  • Methodology : High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) confirm chemical integrity. Stability studies in DMSO or aqueous buffers (pH 4–9) at 298 K assess degradation pathways. For analogs, differential scanning calorimetry (DSC) identifies polymorphic transitions .

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